molecular formula C10H7ClFN3O2 B1520835 5-(chloromethyl)-1-(4-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid CAS No. 1242268-20-7

5-(chloromethyl)-1-(4-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid

Cat. No. B1520835
CAS RN: 1242268-20-7
M. Wt: 255.63 g/mol
InChI Key: AIRRVKYQMITZJP-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1-(4-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid, also known as CMF-T, is an organic compound that has been studied extensively due to its unique properties. It is a critical component of many synthetic pathways, and its versatility makes it a valuable tool for scientists. CMF-T has been used in numerous scientific research applications, including drug discovery and development, material science, and biochemistry. In

Scientific Research Applications

Intermolecular Interactions Analysis

The derivatives of 1,2,4-triazoles, including those with fluoro and chloro substituents, have been synthesized and characterized, with specific attention to their intermolecular interactions. These interactions include C–H⋯O, C–H⋯SC, C–H⋯π, C–H⋯X (X = –F, –Cl), π⋯π, and lp⋯π interactions, providing insight into the structural and energetic properties of such compounds (Shukla et al., 2014).

Synthesis for Triazole-Based Scaffolds

A study focused on the synthesis of 5-amino-1,2,3-triazole-4-carboxylic acid, which is relevant for the creation of peptidomimetics and biologically active compounds based on the triazole scaffold. This synthesis is critical for developing triazole-containing compounds with potential biological activities (Ferrini et al., 2015).

Anticancer Properties of Triazole Derivatives

Research on 3-substituted-4-amino-5-mercapto-1,2,4-triazoles, which are precursors for various biologically active heterocycles, has shown their potential in synthesizing anticancer agents. These compounds, when reacted with fluorobenzoic acids, have demonstrated in vitro anticancer activity, highlighting their potential in medical research (Bhat et al., 2004).

Photophysical Properties for Fluorescent Probes

Studies on 2,5-diphenyloxazoles, which share structural similarities with 1,2,4-triazoles, have explored their use as fluorescent solvatochromic dyes. These compounds exhibit strong solvent-dependent fluorescence, which can be applied in developing fluorescent molecular probes for biological research (Diwu et al., 1997).

Corrosion Inhibition in Steel

Research on derivatives of 1,2,4-triazoles, including those with chloro and fluoro substituents, has shown their effectiveness as corrosion inhibitors in steel. This application is significant in materials science, especially in preserving the integrity of metal surfaces in corrosive environments (Bentiss et al., 2009).

properties

IUPAC Name

5-(chloromethyl)-1-(4-fluorophenyl)-1,2,4-triazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFN3O2/c11-5-8-13-9(10(16)17)14-15(8)7-3-1-6(12)2-4-7/h1-4H,5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIRRVKYQMITZJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=NC(=N2)C(=O)O)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101151495
Record name 5-(Chloromethyl)-1-(4-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101151495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(chloromethyl)-1-(4-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid

CAS RN

1242268-20-7
Record name 5-(Chloromethyl)-1-(4-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1242268-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Chloromethyl)-1-(4-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101151495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(chloromethyl)-1-(4-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid
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5-(chloromethyl)-1-(4-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid
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5-(chloromethyl)-1-(4-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid
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5-(chloromethyl)-1-(4-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid
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5-(chloromethyl)-1-(4-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid
Reactant of Route 6
5-(chloromethyl)-1-(4-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid

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